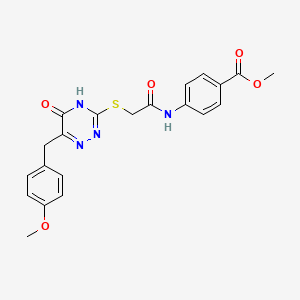

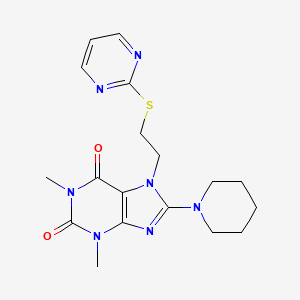

Methyl 4-(2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a compound that appears to be related to a class of triazine derivatives. These derivatives have been studied for various applications, including their use as protecting groups for carboxylic acids and their potential anticancer properties .

Synthesis Analysis

The synthesis of related triazine derivatives often involves multiple steps, starting from simple precursors such as 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one. These compounds can be further modified through reactions with different reagents, such as ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes, to yield a variety of functionalized triazine derivatives . The synthesis process is carefully designed to protect certain functional groups while allowing others to react, as seen in the use of 4-methoxy-α-methylbenzyl esters as protecting groups .

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by a triazine ring, which can be substituted with various groups to alter the compound's properties. For instance, the introduction of a methoxy group can significantly affect the molecule's electronic properties and reactivity . The planarity of the triazine ring and its dihedral angles with respect to other substituents in the molecule can influence the overall molecular conformation, which is important for the compound's biological activity .

Chemical Reactions Analysis

Triazine derivatives can undergo a range of chemical reactions, including hydrolysis, condensation, and cyclization, to form new compounds with different properties . The presence of a methoxy group can also influence the reactivity of the compound in various substitution reactions, such as bromination, nitration, and formylation . These reactions can be used to further functionalize the triazine ring and tailor the compound for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can modify these properties, making the compound more suitable for certain applications. For example, the presence of electron-donating methoxy groups can affect the compound's electronic properties, such as HOMO-LUMO energy gaps, which are important for understanding the molecule's reactivity and potential as an antioxidant .

Scientific Research Applications

Synthesis of Novel Compounds

A study by Abu‐Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds include various derivatives with potential COX-1/COX-2 inhibition properties, indicating their relevance in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with significant antimicrobial activities. Their work highlights the potential of such compounds in addressing various microbial infections, suggesting a path for further pharmaceutical development (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer Evaluation

Havrylyuk et al. (2010) explored the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, demonstrating anticancer activity on various cancer cell lines. This research underlines the therapeutic potential of such compounds in cancer treatment, emphasizing the importance of structural modifications to enhance efficacy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Enzyme Inhibition Studies

Bekircan et al. (2015) conducted a study on novel heterocyclic compounds derived from 1,2,4-triazol-4-yl acetohydrazide, investigating their lipase and α-glucosidase inhibition. Their findings suggest the application of these compounds in the treatment of diseases related to enzyme malfunction, such as diabetes and obesity, providing a foundation for further pharmacological studies (Bekircan, Ülker, & Menteşe, 2015).

Photopolymerization and Material Sciences

Guillaneuf et al. (2010) discussed the use of a novel alkoxyamine bearing a chromophore group for photoinitiated polymerization, showcasing its potential in material sciences for creating polymers with specific properties through controlled radical polymerization processes (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

properties

IUPAC Name |

methyl 4-[[2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S/c1-29-16-9-3-13(4-10-16)11-17-19(27)23-21(25-24-17)31-12-18(26)22-15-7-5-14(6-8-15)20(28)30-2/h3-10H,11-12H2,1-2H3,(H,22,26)(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRCEKWMMWXQIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2521653.png)

![N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2521654.png)

![N-(2,6-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2521656.png)

![8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2521662.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2521663.png)

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime](/img/structure/B2521670.png)

![3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2521671.png)